molecular formula C21H18N2O2S B2872281 4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896619-33-3

4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2872281
CAS No.: 896619-33-3
M. Wt: 362.45
InChI Key: DXZMXZCXHUQOKH-UHFFFAOYSA-N
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Description

4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a polycyclic aromatic compound featuring a tricyclic core system with fused oxygen (8-oxa) and nitrogen (5,6-diaza) heteroatoms. The structure includes a thiophen-3-yl substituent at position 7 and a methyl-substituted phenol moiety at position 2. The compound’s crystallographic or spectroscopic characterization likely relies on tools like SHELX programs for structural determination, as these are widely employed in small-molecule refinement .

Properties

IUPAC Name

4-methyl-2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-13-6-7-19(24)16(10-13)17-11-18-15-4-2-3-5-20(15)25-21(23(18)22-17)14-8-9-26-12-14/h2-10,12,18,21,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZMXZCXHUQOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazine core and subsequent functionalization with a thienyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenolic and thienyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenols and thienyl derivatives.

Scientific Research Applications

4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Methoxy Analogue

Feature Target Compound Methoxy Analogue
Substituent at Position 2 4-methylphenol 10-methoxyphenol
Key Heteroatoms 8-oxa, 5,6-diaza 8-oxa, 5,6-diaza
Thiophene Position 7-(thiophen-3-yl) 7-(thiophen-3-yl)
Potential Reactivity Phenolic -OH may participate in hydrogen bonding or derivatization Methoxy group reduces acidity but improves lipophilicity

Heteroatom Variations in Tricyclic Frameworks

Compounds such as 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) () share a tricyclic backbone but differ in heteroatom composition (3,7-dithia vs. 8-oxa,5,6-diaza). The replacement of oxygen and nitrogen with sulfur alters electronic density and conformational stability.

Table 2: Heteroatom Comparison in Tricyclic Systems

Compound Heteroatoms Key Functional Groups
Target Compound 8-oxa, 5,6-diaza Phenol, thiophene
9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6(IIj) 3,7-dithia, 5-aza Ketone, hydroxyphenyl

Spirocyclic and Benzothiazole-Containing Analogues

Spirocyclic compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () exhibit structural complexity akin to the target compound. These systems integrate benzothiazole moieties and spiro junctions, which may confer distinct photophysical properties or catalytic activity.

Table 3: Comparison with Spirocyclic Derivatives

Feature Target Compound Spirocyclic Analogue
Cyclic System Tricyclic (non-spiro) Spiro[4.5]decane
Key Functional Groups Phenol, thiophene Benzothiazole, dione
Synthetic Accessibility Likely requires multi-step heterocyclization Involves condensation with pyrrolidine

Biological Activity

The compound 4-methyl-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule with potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A phenolic group which may contribute to its biological activity.
  • A thiophene ring , known for its role in various biological interactions.
  • A diazatricyclo structure , which may influence its pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to or derived from this structure exhibit various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that related compounds can inhibit cancer cell proliferation through several mechanisms:

  • Inhibition of Tubulin Polymerization : Compounds with similar structural motifs have been noted to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell division .
  • Targeting Specific Pathways : Some derivatives have been shown to interfere with signaling pathways critical for cancer cell survival.
CompoundCancer TypeIC50 (μM)Mechanism of Action
AProstate0.7 - 1.0Tubulin Inhibition
BMelanoma0.4 - 2.2Cell Cycle Arrest
CBreast< 1.0Apoptosis Induction

Case Study 1: Antiproliferative Activity

A study investigating a series of compounds structurally related to the target compound demonstrated significant antiproliferative activity against melanoma and prostate cancer cell lines with IC50 values ranging from low nanomolar to micromolar concentrations .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that these compounds could induce apoptosis via the intrinsic pathway by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenolic ring and the thiophene moiety can significantly alter the biological activity:

  • Substituents on the phenolic ring enhance binding affinity to target proteins.
  • Variations in the thiophene ring influence the compound's solubility and permeability, impacting its bioavailability.

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